molecular formula C12H19ClN2 B13467035 1-benzyl-N-methylpyrrolidin-3-aminehydrochloride

1-benzyl-N-methylpyrrolidin-3-aminehydrochloride

Cat. No.: B13467035
M. Wt: 226.74 g/mol
InChI Key: PWVRTDPGWXFFMH-UHFFFAOYSA-N
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Description

1-Benzyl-N-methylpyrrolidin-3-aminehydrochloride is a chemical compound with the molecular formula C12H18N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-N-methylpyrrolidin-3-aminehydrochloride can be synthesized through several synthetic routes. One common method involves the alkylation of N-methylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-methylpyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-N-methylpyrrolidin-3-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylpyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-3-methylpyrrolidin-3-amine: A closely related compound with similar structural features but different functional groups.

    N-Benzylpyrrolidine: Another related compound with a benzyl group attached to the nitrogen atom of pyrrolidine.

Uniqueness: 1-Benzyl-N-methylpyrrolidin-3-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-benzyl-N-methylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10H2,1H3;1H

InChI Key

PWVRTDPGWXFFMH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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